molecular formula C19H16FN3O2S B3406959 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 459846-54-9

1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B3406959
CAS No.: 459846-54-9
M. Wt: 369.4 g/mol
InChI Key: ZICUZCXQJWERBN-UHFFFAOYSA-N
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Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest in various scientific fields due to its unique molecular structure, combining quinoline, oxadiazole, and thioether functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves the following key steps:

  • Formation of 3,4-dihydroquinoline: : This involves the cyclization of an appropriate aniline derivative with a carbonyl compound.

  • Synthesis of 5-(2-fluorophenyl)-1,3,4-oxadiazole: : Prepared via cyclization reactions starting from hydrazides and corresponding acids or esters.

  • Thioether linkage formation: : This is often achieved by coupling the two aforementioned intermediate products under appropriate conditions, typically using a thiol and a suitable coupling reagent.

Industrial Production Methods

Industrial synthesis scales up the laboratory procedures, focusing on optimizing yields, safety, and cost-effectiveness. Common methods include continuous flow techniques and the use of automated reactors for precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone undergoes various reactions, such as:

  • Oxidation: : Often performed using oxidizing agents like KMnO4, resulting in the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Achieved using reducing agents like LiAlH4, leading to the formation of simpler quinoline derivatives.

  • Substitution: : Common in the presence of nucleophiles or electrophiles, affecting different positions of the quinoline or oxadiazole rings.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

  • Substitution: : Various alkyl halides, nucleophilic reagents such as amines and thiols.

Major Products Formed

  • Sulfoxide/Sulfone derivatives: : From oxidation reactions.

  • Reduced quinoline: : From reduction reactions.

  • Substituted quinoline and oxadiazole: : From substitution reactions.

Scientific Research Applications

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone finds use in several areas:

  • Chemistry: : As a precursor for synthesizing complex molecules, particularly in heterocyclic chemistry.

  • Biology: : Potential antimicrobial and anticancer agent, given its structural resemblance to bioactive molecules.

  • Medicine: : Research focuses on its pharmacological properties, such as enzyme inhibition and receptor binding.

  • Industry: : Used in the development of new materials with specialized properties, like conductivity or fluorescence.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects often involves:

  • Enzyme inhibition: : Binds to active sites, altering enzymatic activity.

  • Receptor interaction: : Mimics or blocks natural ligands at receptor sites, affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-mercaptoethanone: : Differing by the thioether linkage.

  • 5-(2-Fluorophenyl)-1,3,4-oxadiazole derivatives: : Variants lacking the quinoline moiety.

  • Quinoline-based compounds: : With alternative substitutions at the 1- or 2- positions.

Uniqueness

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Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2S/c20-15-9-3-2-8-14(15)18-21-22-19(25-18)26-12-17(24)23-11-5-7-13-6-1-4-10-16(13)23/h1-4,6,8-10H,5,7,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICUZCXQJWERBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(O3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Reactant of Route 5
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
Reactant of Route 6
1-(3,4-dihydroquinolin-1(2H)-yl)-2-((5-(2-fluorophenyl)-1,3,4-oxadiazol-2-yl)thio)ethanone

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